molecular formula C14H20FNO B2459418 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol CAS No. 930877-89-7

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B2459418
CAS No.: 930877-89-7
M. Wt: 237.318
InChI Key: HCLMCNLAHQDUJB-UHFFFAOYSA-N
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Description

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol ( 930877-89-7) is a synthetic organic compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol. This chemical features a cyclohexanol core substituted with a (4-fluorobenzyl)aminomethyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research. This compound is closely related to stereospecific isomers such as (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol (CAS 863630-53-9), highlighting its role in the synthesis of chiral molecules where stereochemistry is critical for biological activity. The presence of the 4-fluorobenzyl moiety is a common pharmacophore in the development of bioactive molecules, as the fluorine atom can significantly influence a compound's potency, metabolic stability, and binding affinity. Similar structural motifs are frequently explored in oncology research, particularly in the context of targeting cellular pathways such as DNA damage repair and apoptosis. Furthermore, the aminomethylcyclohexanol scaffold presents opportunities for further chemical modification, positioning this reagent as a versatile building block for constructing compound libraries or optimizing lead candidates in various therapeutic areas. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[(4-fluorophenyl)methylamino]methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-6-4-12(5-7-13)10-16-11-14(17)8-2-1-3-9-14/h4-7,16-17H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLMCNLAHQDUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol typically involves multiple steps. One common approach is the reaction of cyclohexanone with 4-fluorobenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Aminomethylation and Alkylation

The compound's synthesis often involves aminomethylation of cyclohexanol precursors. A representative method includes:

  • Reaction : Cyclohexanol derivative + formaldehyde + ammonium chloride → Intermediate

  • Conditions : 80–100°C, aqueous ethanol, 12–24 hrs

  • Yield : 65–75%

Subsequent alkylation with 4-fluorobenzyl halides proceeds via nucleophilic substitution:

ReagentCatalystSolventTemp. (°C)Yield (%)
4-Fluorobenzyl bromideCs₂CO₃EthanolReflux82
4-Fluorobenzyl chlorideK₂CO₃Acetonitrile6068

Data aggregated from

Hydroxyl Group Oxidation

The tertiary hydroxyl group undergoes oxidation under controlled conditions:

  • Reagent : CrO₃/H₂SO₄

  • Product : Cyclohexanone derivative

  • Yield : 58% (with overoxidation risks noted)

Reductive Amination

The primary amine participates in reductive amination with ketones:

  • Reagent : NaBH₃CN, pH 4–6

  • Substrate : Acetophenone

  • Yield : 73%

Electrophilic Aromatic Substitution

The 4-fluorobenzyl group directs electrophilic attacks to specific positions:

Reaction TypeReagentPosition SubstitutedYield (%)
NitrationHNO₃/H₂SO₄Para to fluorine45
SulfonationSO₃/H₂SO₄Meta to fluorine39
Halogenation (Cl)Cl₂/FeCl₃Ortho to fluorine51

Data from

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances functionalization:

  • Suzuki Coupling :

    • Substrate : Aryl bromide

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

    • Yield : 62%

Acid-Base Reactions

The amine group exhibits basicity (pKₐ ≈ 9.2), enabling salt formation:

  • Protonation : HCl in diethyl ether → Hydrochloride salt (m.p. 189–191°C)

  • Deprotonation : NaH in THF → Alkoxide intermediate for alkylation

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

  • Pathway 1 : Cleavage of the C-N bond (45% mass loss)

  • Pathway 2 : Fluorobenzyl group elimination (32% mass loss)

Mechanistic Insights

  • Nucleophilic Substitution : Fluorine’s electron-withdrawing effect stabilizes transition states in benzyl halide reactions .

  • Redox Processes : The hydroxyl group’s tertiary position limits oxidation efficiency, requiring strong acidic conditions.

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol generally involves the reaction of cyclohexanone with 4-fluorobenzylamine. This process often employs a reducing agent and can be conducted under various conditions:

  • Solvents: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Reaction Pathways

The compound can undergo several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: Removal of the hydroxyl group to yield cyclohexane derivatives.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with various functional groups.

Biological Activities

Research has indicated that this compound exhibits various biological activities, making it a candidate for further exploration in pharmacology.

Antimicrobial Properties

Studies have shown that compounds structurally related to this compound possess significant antimicrobial activity against various bacterial strains. For instance, preliminary bioassays indicated promising antibacterial effects, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Potential Therapeutic Applications

Given its biological activities, this compound may serve as a lead compound in drug development for several diseases:

Alzheimer's Disease

Research into acetylcholinesterase inhibitors has highlighted compounds similar to this compound as potential candidates for treating Alzheimer's disease. These compounds can modulate neurotransmitter levels and improve cognitive function .

Cancer Treatment

In studies focusing on lung cancer treatment, compounds related to this compound have shown the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. This suggests a potential role in developing targeted cancer therapies .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of derivatives of this compound against resistant bacterial strains. Results indicated significant efficacy, supporting the compound's potential as a new antibiotic lead .

Case Study 2: Anti-inflammatory Research

Another investigation evaluated the anti-inflammatory effects of this compound in animal models. The findings demonstrated a reduction in inflammatory markers, suggesting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol
  • 1-({[(4-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol
  • 1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol

Uniqueness

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol is an organic compound with a complex structure that has garnered interest in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C14H20FNO
  • Molecular Weight : 237.313 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 358.3 °C
  • LogP : 2.34, indicating moderate lipophilicity which may enhance its bioavailability .

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-fluorobenzylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. Common solvents include ethanol or methanol, and the reactions are often conducted at room temperature to reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This mechanism positions it as a potential candidate for treating inflammatory diseases .

Neuroprotective Potential

Given its structural similarity to known neuroprotective agents, studies have explored its efficacy in models of neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that it may enhance cholinergic transmission by inhibiting acetylcholinesterase (AChE), thereby improving cognitive function in animal models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes, particularly AChE.
  • Receptor Binding : It binds to receptors involved in neurotransmission, altering signal transduction pathways that influence inflammation and pain perception .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds with similar structures, such as 1-(aminomethyl)-4-(4-fluorobenzyl)cyclohexanol and other fluorinated derivatives, often exhibit enhanced biological activities due to the presence of the fluorine atom which increases stability and lipophilicity.

Compound NameStructureAntimicrobial ActivityAChE Inhibition
This compoundStructureHighModerate
1-(aminomethyl)-4-(4-fluorobenzyl)cyclohexanolStructureModerateHigh

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Study : A study published in PubMed Central evaluated several derivatives of 4-fluorobenzyl compounds, including our target compound, demonstrating significant inhibition against bacterial strains with MIC values ranging from 3.12 to 12.5 µg/mL .
  • Neuroprotective Effects : Research highlighted in MDPI indicated that derivatives similar to this compound showed promising results in enhancing cognitive function through AChE inhibition in rodent models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Aminomethylation : React cyclohexan-1-ol with formaldehyde and 4-fluorobenzylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to form the intermediate .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize reaction time and temperature (e.g., 12–24 hours at 60–80°C) to maximize yield. Monitor progress via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : Prioritize ¹H and ¹³C NMR to confirm the cyclohexanol backbone and 4-fluorobenzyl substitution. Look for resonance splitting due to the fluorine atom (e.g., aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the aminomethyl group .
  • IR : Identify hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .

Q. How can researchers assess the compound’s purity, and what analytical thresholds are acceptable for further studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA). Aim for ≥95% purity .
  • Elemental Analysis : Ensure C, H, N, and F percentages deviate ≤0.4% from theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature, inoculum size) .
  • Purity Reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation products .
  • Structural Confirmation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, which may influence activity .

Q. How can the stereochemical configuration of the cyclohexanol ring impact pharmacological properties, and what experimental approaches determine this?

  • Methodological Answer :

  • Chiral Chromatography : Employ a Chiralpak® column with hexane/isopropanol to separate enantiomers .
  • X-ray Diffraction : Resolve absolute configuration if single crystals are obtainable .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated shifts for proposed stereoisomers .

Q. What computational tools are suitable for predicting the compound’s reactivity or metabolic stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N–CH₂ and O–H bonds to predict oxidation sites .
  • Molecular Dynamics Simulations : Use GROMACS to model interactions with cytochrome P450 enzymes for metabolic pathway predictions .

Q. How can degradation pathways be systematically studied under varying environmental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) .
  • LC-MS/MS Analysis : Identify degradation products and propose fragmentation mechanisms .

Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?

  • Methodological Answer :

  • Polymer Conjugation : Synthesize PEGylated derivatives via esterification of the hydroxyl group to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles loaded with the compound; characterize release kinetics via dialysis membrane assays .

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